5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine
Description
5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine is a brominated isoquinoline derivative featuring a 2,4-dimethoxybenzyl substituent at the 1-amine position. Isoquinoline scaffolds are pharmacologically significant due to their presence in alkaloids and synthetic bioactive molecules. The bromine atom at position 5 and the dimethoxybenzyl group likely influence electronic properties, lipophilicity, and intermolecular interactions, making this compound a candidate for medicinal chemistry and materials science applications. Its synthesis typically involves reductive amination or nucleophilic substitution reactions, as seen in structurally related compounds .
Properties
Molecular Formula |
C18H17BrN2O2 |
|---|---|
Molecular Weight |
373.2 g/mol |
IUPAC Name |
5-bromo-N-[(2,4-dimethoxyphenyl)methyl]isoquinolin-1-amine |
InChI |
InChI=1S/C18H17BrN2O2/c1-22-13-7-6-12(17(10-13)23-2)11-21-18-15-4-3-5-16(19)14(15)8-9-20-18/h3-10H,11H2,1-2H3,(H,20,21) |
InChI Key |
YPMNFMKTZRZAJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CNC2=NC=CC3=C2C=CC=C3Br)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine typically involves a multi-step processThe reaction conditions often involve the use of bromine in nitrobenzene to achieve high yields of the brominated isoquinoline .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: De-brominated isoquinoline derivatives.
Substitution: Various aryl or alkyl-substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of complex molecules with potential biological activities.
Biology: In biological research, it serves as a probe to study the interactions of isoquinoline derivatives with various biological targets.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: In the industrial sector, it is used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 5-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- Bromine Position: 6-Bromo-N-(2,4-dimethoxybenzyl)isoquinolin-1-amine (11b): Bromine at position 6 instead of 5 (). This positional isomer may exhibit distinct reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) due to altered electronic environments. 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine: Bromine on a pyridine ring (positions 5 and 2) rather than isoquinoline, reducing aromatic conjugation and steric bulk .
- Benzyl Group Substitution: 2,4-Dimethoxybenzyl vs. 3,4-Dimethoxybenzyl: The 2,4-dimethoxy group in the target compound may enhance solubility in polar solvents compared to 3,4-dimethoxy analogues, which show stronger hydrogen bonding in crystal lattices (e.g., N–H···N interactions in ) . 4-Bromobenzyl Derivatives: Compounds like (E)-2-(5-amino-1-(4-bromobenzyl)-2-oxoindolin-3-ylidene)-N-(quinolin-6-yl)acetamide () lack methoxy groups, leading to lower logP (5.411) compared to dimethoxy-containing analogues .
Physicochemical Properties
Key data from analogous compounds:
*Estimated based on substituent contributions (bromine: +0.9, methoxy: -0.3 each).
- Lipophilicity : The target compound’s higher logP (~6.2) compared to pyridine derivatives (e.g., 5.411 in ) suggests enhanced membrane permeability, critical for CNS-targeting drugs.
- Solubility: Dimethoxy groups improve aqueous solubility relative to non-polar benzyl analogues but may reduce crystallinity due to steric hindrance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
